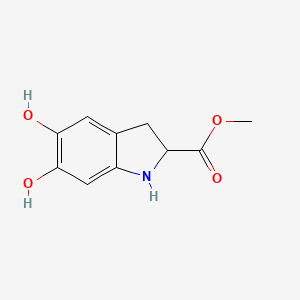

Methyl 5,6-dihydroxyindoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h3-4,7,11-13H,2H2,1H3 |

InChI Key |

JQFIYBUMSYATMC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=CC(=C(C=C2N1)O)O |

Origin of Product |

United States |

Contextualization Within Indole and Melanin Precursor Chemistry

The indole (B1671886) ring system is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds. Within this broad class, 5,6-dihydroxyindoles are of particular importance as they are the primary monomeric units that polymerize to form eumelanin (B1172464), the most common type of melanin (B1238610) pigment found in humans. hmdb.canih.gov Eumelanin is responsible for the brown to black pigmentation in skin, hair, and eyes.

The biosynthesis of eumelanin is a complex enzymatic and chemical process that begins with the amino acid tyrosine. rsc.org A key intermediate in this pathway is dopachrome (B613829), which can be converted into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). researchgate.netwikipedia.org This conversion is catalyzed in humans by the enzyme tyrosinase. researchgate.netnih.gov DHICA, along with another intermediate, 5,6-dihydroxyindole (B162784) (DHI), serves as a direct precursor to the melanin polymer. researchgate.netnih.gov The ratio of DHI to DHICA in the polymer chain influences the properties of the resulting melanin. nih.gov Specifically, DHICA-rich melanins are lighter in color and exhibit strong absorption in the UVB/UVA range, making them particularly interesting for their photoprotective qualities. nih.govnih.govmdpi.com

Methyl 5,6-dihydroxyindole-2-carboxylate, as a derivative of DHICA, is a valuable tool for researchers studying the properties and polymerization of DHICA. The esterification of the carboxylic acid group can modify the compound's solubility and reactivity, allowing for better handling and the development of new melanin-like materials. nih.govnih.gov For instance, melanins derived from DHICA methyl ester have been shown to have favorable solubility and a good antioxidant profile. nih.gov

Significance As a Scaffold for Bioactive Compound Development

The DHICA core structure has emerged as a significant scaffold for the development of new bioactive compounds, extending beyond its role in pigmentation. Researchers have utilized the 5,6-dihydroxyindole-2-carboxylic acid framework to design and synthesize novel molecules with potential therapeutic applications.

One area of active investigation is the development of antiviral agents. Derivatives of DHICA have been synthesized and evaluated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The structural features of DHICA are thought to mimic aspects of other known integrase inhibitors. nih.gov

Furthermore, the antioxidant properties of the dihydroxyindole core have spurred research into its potential for dermocosmetic applications. nih.govnih.govmdpi.com The ability of these molecules to scavenge reactive oxygen species suggests they could be used to protect the skin from oxidative stress induced by UV radiation and other environmental factors. biosynth.com By modifying the carboxylic acid group of DHICA, for example by creating amides or esters like Methyl 5,6-dihydroxyindole-2-carboxylate, researchers aim to create new pigments with enhanced solubility in cosmetic formulations while retaining or even improving their photoprotective and antioxidant capabilities. nih.govmdpi.commdpi.com

Overview of Current Research Trajectories

Established Synthetic Routes to Methyl 5,6-Dihydroxyindole-2-carboxylate

Access to the core indole (B1671886) structure is typically achieved through classical indole syntheses or biomimetic routes starting from common precursors.

The Hemetsberger indole synthesis offers a robust method for creating the indole-2-carboxylate (B1230498) framework. This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the corresponding indole-2-carboxylic ester. wikipedia.orgresearchgate.net

A key application of this method for the target scaffold starts with veratraldehyde (3,4-dimethoxybenzaldehyde). nih.gov The process unfolds as follows:

Condensation: Veratraldehyde is condensed with an alkyl azidoacetate, such as methyl azidoacetate, to form the requisite α-azidocinnamate ester. researchgate.netnih.gov

Thermolysis and Cyclization: The resulting ester undergoes thermal decomposition, typically by heating in a high-boiling solvent like xylene. researchgate.net This is believed to generate a reactive nitrene intermediate, which then cyclizes to yield the stable indole ring system, specifically forming a 5,6-dimethoxyindole-2-carboxylate ester. wikipedia.orgnih.gov

Hydrolysis and Demethylation: The ester can be hydrolyzed, and the crucial final step involves the removal of the protective methyl groups from the phenolic hydroxyls using a strong demethylating agent like boron tribromide (BBr₃) to yield the 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov

While effective, the Hemetsberger synthesis can be limited by the stability of the azide (B81097) starting material. wikipedia.org

Due to the high reactivity and susceptibility to auto-oxidation of the catechol group in dihydroxyindoles, many synthetic strategies rely on the use of the more stable dimethoxy analogues as key intermediates. rsc.org The conversion of these protected precursors to the final dihydroxy compound is a critical step.

The most common and effective method for this transformation is demethylation using boron tribromide (BBr₃). This powerful Lewis acid efficiently cleaves the aryl methyl ether bonds to reveal the free hydroxyl groups. nih.gov This strategy is frequently employed as the final step in a synthetic sequence, after other functionalizations on the indole ring have been completed. This approach allows for complex molecular architectures to be built on a stable platform before unmasking the reactive catechol moiety. rsc.org

Biomimetic synthesis provides a direct route to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) from its natural precursor, L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govnih.gov This classical method mimics the initial stages of eumelanin (B1172464) formation in the body. hmdb.canih.gov

The synthesis involves the oxidation of L-DOPA, often using an oxidizing agent like potassium ferricyanide, in a buffered solution. nih.govnih.govnih.gov This generates a reactive intermediate, dopaquinone, which rapidly undergoes intramolecular cyclization to form leucodopachrome. Further oxidation and rearrangement lead to dopachrome (B613829). nih.gov Under appropriate alkaline conditions (e.g., pH 13), dopachrome rearranges to yield 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov The corresponding methyl ester can then be prepared using standard esterification methods. This route is valued for its directness and use of a readily available biological precursor.

Table 1: Summary of Key Synthetic Routes to the 5,6-Dihydroxyindole-2-carboxylate Core

| Synthetic Route | Starting Material(s) | Key Intermediate(s) | Key Reagents/Conditions | Final Product | Reference(s) |

|---|---|---|---|---|---|

| Hemetsberger Synthesis | Veratraldehyde, Methyl Azidoacetate | Methyl 3-(3,4-dimethoxyphenyl)-2-azidoacrylate | Thermolysis (heat), BBr₃ (demethylation) | 5,6-Dihydroxyindole-2-carboxylic acid | nih.gov |

| Precursor-Based Synthesis | L-3,4-dihydroxyphenylalanine (L-DOPA) | Dopachrome | K₃[Fe(CN)₆] (oxidation), NaOH (rearrangement) | 5,6-Dihydroxyindole-2-carboxylic acid | nih.gov, nih.gov |

| Demethylation | 5,6-Dimethoxyindole-2-carboxylate ester | - | BBr₃ | 5,6-Dihydroxyindole-2-carboxylate ester | rsc.org, nih.gov |

Advanced Chemical Transformations and Derivatization Strategies

The functionalization of the indole ring is crucial for developing analogues with tailored properties. Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools for this purpose. researchgate.net These reactions are typically performed on the stable, methoxy-protected indole scaffold. rsc.org

Regioselective halogenation of the 5,6-dimethoxyindole-2-carboxylate ethyl ester (DMICE) intermediate provides the necessary handles for subsequent cross-coupling reactions. rsc.org

Regioselective Halogenation : The indole ring can be selectively halogenated at different positions. The C3-position is particularly reactive, allowing for regioselective bromination to yield 3-bromo-DMICE or iodination to give 3-iodo-DMICE. rsc.org Furthermore, a global bromination followed by a selective debromination at the C3-position can be used to prepare the 4,7-dibromo-DMICE derivative. This is particularly relevant as the 4 and 7 positions are key linkage points in natural eumelanin. rsc.org

Palladium-Catalyzed Cross-Coupling : With halogenated indole precursors in hand, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are employed to form new carbon-carbon bonds. rsc.orgresearchgate.net These reactions involve coupling the halo-indole with a boronic acid in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups, making it ideal for synthesizing a diverse library of substituted indole analogues. rsc.org

The combination of selective halogenation and palladium-catalyzed coupling provides a powerful platform for creating a wide array of complex derivatives. rsc.orgnih.govnih.gov

3-Substituted Derivatives : Starting from 3-bromo- (B131339) or 3-iodo-DMICE, Suzuki coupling with various aryl and heteroaryl boronic acids allows for the synthesis of 3-aryl- and 3-heteroaryl-5,6-dimethoxyindole-2-carboxylate esters. A range of substituents, both electron-donating and electron-withdrawing, can be introduced on the new aryl ring. rsc.org

4,7-Disubstituted Derivatives : Using the 4,7-dibromo-DMICE scaffold, a double Suzuki coupling reaction can be performed to introduce two aryl or heteroaryl groups at these positions. This leads to the formation of 4,7-diaryl- and 4,7-diheteroarylindoles, which serve as important models for studying the structure of eumelanin. rsc.orgnih.gov

Following these coupling reactions, the methoxy (B1213986) groups are typically removed via demethylation to yield the final 5,6-dihydroxyindole (B162784) derivatives. rsc.org This modular strategy enables the creation of diverse eumelanin-inspired small molecules, including 3-(hetero)aryl-indoles and 4,7-di-(hetero)aryl-indoles. rsc.org

Table 2: Derivatization of 5,6-Dimethoxyindole-2-carboxylate Ethyl Ester (DMICE)

| Transformation | Starting Material | Key Reagents | Product | Application | Reference(s) |

|---|---|---|---|---|---|

| 3-Bromination | DMICE | N-Bromosuccinimide (NBS) | 3-Bromo-DMICE | Precursor for 3-aryl/heteroaryl derivatives | rsc.org |

| 3-Iodination | DMICE | Iodine, K₂CO₃ | 3-Iodo-DMICE | Precursor for 3-aryl/heteroaryl derivatives | rsc.org |

| 4,7-Dibromination | DMICE | NBS (excess), then m-dimethoxybenzene | 4,7-Dibromo-DMICE | Precursor for 4,7-diaryl/heteroaryl derivatives | rsc.org |

| Suzuki Coupling | 3-Halo-DMICE | Aryl/Heteroaryl boronic acid, Pd catalyst (e.g., XPhos Pd G2), Base | 3-Aryl/Heteroaryl-DMICE | Synthesis of 3-substituted analogues | rsc.org, nih.gov |

| Suzuki Coupling | 4,7-Dibromo-DMICE | Aryl/Heteroaryl boronic acid, Pd catalyst, Base | 4,7-Diaryl/Heteroaryl-DMICE | Synthesis of 4,7-disubstituted analogues | rsc.org, nih.gov |

Formation of Bis- and Hyperbranched Ester Structures

The derivatization of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), the parent acid of the methyl ester, into bis- and hyperbranched ester structures has been explored, notably for their potential as HIV-1 integrase inhibitors. rsc.orgnih.gov This synthetic approach involves creating multimeric forms of the DHICA scaffold. rsc.orgresearchgate.net While specific details on the direct synthesis from methyl 5,6-dihydroxyindoline-2-carboxylate are limited in the provided context, the general principle involves linking multiple DHICA units together. The synthesis of multimeric DHICA derivatives has been pursued in the search for new HIV-1 integrase inhibitors. researchgate.net

Amidation of the Carboxyl Group for Modified Derivatives

The amidation of the carboxyl group of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) offers a pathway to a range of modified derivatives with potentially enhanced properties. nih.govmdpi.com This strategy is considered advantageous as amides are generally stable under physiological conditions. nih.govmdpi.com Furthermore, the electron-donating nature of the carboxamide group is expected to positively influence the chromophoric properties of the resulting melanin-like pigments compared to the carboxymethyl group. nih.gov

A general and efficient procedure for the synthesis of DHICA carboxamides has been developed, which allows for the production of these materials on a gram scale. mdpi.com The synthesis typically requires the protection of the catechol hydroxyl groups, often through acetylation to form 5,6-diacetoxyindole-2-carboxylic acid (DAICA), prior to the amidation reaction. nih.gov

The amidation of O-acetylated DHICA can be effectively carried out using a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). nih.gov This method has been shown to produce a variety of DHICA amides in high yields (greater than 85%). nih.gov The acetyl protecting groups can be subsequently removed under controlled conditions to yield the final dihydroxyindole carboxamide. nih.gov

The direct coupling of alkali metal carboxylate salts with amines using a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) also presents a viable, highly efficient method for amidation. researchgate.net

Table 1: Examples of Synthesized DHICA Carboxamides and Their Yields nih.gov

| Amine Reactant | Resulting Amide | Yield (%) |

| Butylamine | N-butyl-5,6-dihydroxyindole-2-carboxamide | 85 |

| Hexylamine | N-hexyl-5,6-dihydroxyindole-2-carboxamide | >85 |

| Octylamine | N-octyl-5,6-dihydroxyindole-2-carboxamide | >85 |

| Decylamine | N-decyl-5,6-dihydroxyindole-2-carboxamide | >85 |

| Dodecylamine | N-dodecyl-5,6-dihydroxyindole-2-carboxamide | >85 |

This table is generated based on the textual data indicating that yields for all amides were satisfactorily high (>85%).

Cyclization Reactions to Form Fused Heterocyclic Ring Systems

The indole nucleus of this compound serves as a scaffold for the construction of more complex, fused heterocyclic ring systems. These reactions often involve the inherent reactivity of the indole ring and its substituents.

The synthesis of dihydropyranoindole derivatives from precursors related to this compound has been documented. While direct synthesis from the title compound is not detailed in the provided search results, the formation of such fused systems is a known synthetic pathway in indole chemistry. These reactions typically involve the cyclization of an intermediate containing a suitably positioned hydroxyl group and a reactive double bond or other functional group.

The synthesis of furoindole derivatives represents another avenue for the elaboration of the indole core. These compounds feature a furan (B31954) ring fused to the indole system. The preparation of such derivatives often involves intramolecular cyclization reactions of appropriately substituted indoles. For instance, the synthesis of 5-hydroxy-6-methoxyindole and 6-hydroxy-5-methoxyindole-2-carboxylic acid can be achieved through the debenzylation of the corresponding O-benzyl derivatives. nih.gov While not a direct cyclization to a furoindole, this demonstrates the manipulation of substituents that could be precursors for such cyclizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both ¹H-NMR and ¹³C-NMR are employed to provide a complete picture of the molecule's framework.

Detailed ¹H-NMR and ¹³C-NMR spectral data have been reported for Methyl 5,6-dihydroxy-1H-indole-2-carboxylate, confirming its structural integrity after synthesis. mdpi.com The analysis, typically performed in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), allows for the assignment of each proton and carbon atom in the molecule. mdpi.comnih.gov For instance, the protons of the aromatic ring, the NH group, the OH groups, and the methyl ester group all show characteristic chemical shifts and splitting patterns. mdpi.com Purity of the compound and its derivatives can also be verified using ¹H-NMR analysis. nih.gov

The assignment of changeable protons, such as those in the hydroxyl (OH) and amine (NH) groups, is often confirmed by adding deuterium (B1214612) oxide (D₂O), which causes these peaks to disappear from the spectrum. mdpi.com

Table 1: NMR Spectral Data for Methyl 5,6-dihydroxy-1H-indole-2-carboxylate in DMSO-d₆ mdpi.com

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H-NMR | 11.28 | s, 1H, NH |

| 9.15 | s, 1H, OH | |

| 8.65 | s, 1H, OH | |

| 6.89 | s, 2H, Ar-H | |

| 6.79 | s, 1H, Ar-H | |

| 3.81 | s, 3H, CH₃ | |

| ¹³C-NMR | 161.7 | C=O (ester) |

| 146.5 | C-OH | |

| 142.2 | C-OH | |

| 132.9 | C (indole ring) | |

| 124.5 | C (indole ring) | |

| 119.8 | C (indole ring) | |

| 107.5 | CH (aromatic) | |

| 104.9 | CH (aromatic) | |

| 96.9 | CH (aromatic) | |

| 51.3 | O-CH₃ |

s: singlet, Ar-H: Aromatic proton

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight of this compound and for analyzing the complex process of its polymerization into melanin-like materials.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful tool for studying the oligomerization and polymerization of dihydroxyindoles like 5,6-dihydroxyindole-2-carboxylic acid (DHICA), the precursor to the methyl ester. nih.govnih.gov This technique is particularly suited for analyzing large biomolecules and polymers. nih.govresearchgate.net

In the context of eumelanin formation, MALDI-MS provides unprecedented insight into the buildup of the polymer. nih.gov It allows for the detection of regular series of oligomers with increasing mass, spanning up to several thousand Daltons. nih.gov This data reveals whether the polymerization follows a stepwise addition of monomer units or involves the stacking of smaller oligomers. nih.gov Studies on DHICA and related compounds show a stepwise polymerization pattern. nih.gov MALDI-MS analysis of pigments derived from DHICA derivatives confirms a structural similarity to native DHICA melanin (B1238610). nih.govresearchgate.net The technique can identify DHICA as a fundamental constituent unit within a larger heteropolymer by observing mass differences between polymer fragments that correspond to the mass of a single DHICA unit. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital hybrid technique used to confirm the identity and assess the purity of synthesized this compound and its derivatives. nih.govresearchgate.net The liquid chromatography component separates the target compound from any impurities, starting materials, or side products. nih.gov The mass spectrometry component then provides the molecular weight of the separated components, confirming the identity of the desired product. nih.goval-kindipublisher.com

Researchers have explicitly reported the use of LC-MS to check the purity of newly synthesized amides and other derivatives of DHICA, ensuring the integrity of the compounds before further analysis or use. nih.govresearchgate.net This method is crucial for verifying the success of a chemical synthesis and for ensuring that the characterized material is indeed the intended compound, free from significant contaminants. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

For Methyl 5,6-dihydroxy-1H-indole-2-carboxylate, characteristic absorption bands are observed that confirm the presence of its key functional groups. mdpi.com A study on the closely related DHICA has also allowed for the successful assignment of dominant absorption bands using theoretical calculations. elsevierpure.com The presence of intermolecular hydrogen bonds can also be suggested by the experimental data. elsevierpure.com

Table 2: Characteristic IR Absorption Bands for Methyl 5,6-dihydroxy-1H-indole-2-carboxylate mdpi.com

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

|---|---|---|

| 3480 | O-H (hydroxyl) | Stretching |

| 3320 | N-H (indole) | Stretching |

| 1690 | C=O (ester carbonyl) | Stretching |

The values are based on data for the solid compound in a nujol mull.

The broad band around 3480 cm⁻¹ is typical for the O-H stretching of the phenolic hydroxyl groups. libretexts.org The band at 3320 cm⁻¹ corresponds to the N-H stretching of the indole ring. mdpi.com The strong absorption at 1690 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. mdpi.commasterorganicchemistry.com Saturated esters typically show a C=O absorbance around 1735 cm⁻¹, but conjugation with the aromatic indole ring can lower this frequency. libretexts.orgopenstax.org

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient and powerful method for analyzing the chemical structure of polymer films and solids, including melanins derived from DHICA and its esters. nih.govrsc.org This technique is used to monitor the chemical changes that occur during the polymerization process.

When this compound is polymerized to form a melanin-like material, ATR-FTIR spectra show characteristic changes. The spectra of DHICA-melanin polymers are typically dominated by a very broad absorption band in the 3500–3000 cm⁻¹ region, which is assigned to the O-H stretching vibrations of the numerous phenolic hydroxyl groups in the polymer. nih.gov A strong band associated with the C=O carbonyl stretching of the carboxylic acid group (or ester group in the case of the methyl ester polymer) is also prominent, typically observed around 1685 cm⁻¹. nih.gov The analysis of these and other bands in the fingerprint region provides a spectroscopic signature for the resulting polymer, confirming its structural relation to the DHICA monomer unit. nih.govresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible range, is a fundamental tool for investigating the chromophoric nature of molecules.

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure, with specific chromophores—parts of the molecule that absorb light—giving rise to characteristic absorption bands. In this compound, the principal chromophore is the 5,6-dihydroxyindoline moiety.

While specific spectral data for this compound is not extensively documented, the electronic properties are overwhelmingly determined by the parent compound, 5,6-dihydroxyindoline-2-carboxylic acid (DHICA). The esterification of the carboxylic acid group to a methyl ester is not expected to significantly alter the electronic transitions of the indoline (B122111) ring system. The absorption spectra of melanosomes, which are rich in eumelanin, differ from their precursor molecules like DHICA, indicating that the electronic structures of the monomeric units are significantly modified upon polymerization. acs.orgnih.gov

Studies on DHICA have shown that its absorption spectrum differs from that of 5,6-dihydroxyindole (DHI), another key melanin precursor. acs.org The shape of the absorption spectra for DHI and DHICA are similar between 240 and 270 nm but show significant differences in the UV-A region. acs.org The absorption maximum for DHICA is reported to be at 320 nm. acs.org The 5,6-dihydroxyindoline-2-carboxylic acid core is a characteristic feature of a class of natural compounds known as oleraceins. mdpi.com The UV absorption spectra of these compounds are characterized by the indoline nucleus.

| Compound | λmax (nm) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) | Solvent/Conditions |

| 5,6-dihydroxyindoline-2-carboxylic acid (DHICA) | 320 | 14,000-16,000 | Not Specified |

This table presents the reported UV-Vis absorption maximum for the parent compound DHICA, which serves as a close proxy for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. The oxidation of the 5,6-dihydroxyindoline moiety can generate semiquinone-type radical species, which are paramagnetic and thus EPR-active.

The analysis of the EPR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of a particular radical. The g-value is a dimensionless quantity that is determined by the electron's spin and orbital angular momentum. For many organic radicals, the g-value is close to that of the free electron (approximately 2.0023). Semiquinone free radicals typically exhibit g-values around 2.0050. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the hyperfine coupling constants for the monomeric radical structures of DHICA. researchgate.net Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). These calculations show that the presence of the carboxylic group in DHICA leads to a greater spin delocalization compared to DHI, resulting in less intense hyperfine interactions. researchgate.net The spin density in the semiquinone radical is primarily located on the oxygen atoms. researchgate.net

| Parameter | Value Range/Description | Significance |

| g-value | ~2.0050 for semiquinone radicals | Characterizes the electronic environment of the unpaired electron. |

| Hyperfine Coupling | Less intense for DHICA radicals compared to DHI radicals | Provides information on the delocalization of the unpaired electron onto neighboring magnetic nuclei. The carboxylic group enhances this delocalization. |

This table summarizes the key EPR parameters for semiquinone radicals derived from the 5,6-dihydroxyindoline structure.

The study of the radical nature of this compound through EPR is crucial for understanding its role in oxidative processes, such as melanin formation, where radical polymerization is a key step. acs.org The insights gained from EPR spectroscopy complement the structural information obtained from other spectroscopic methods, providing a more complete picture of the chemical reactivity of this compound.

Mechanistic Investigations of Chemical Reactivity

Enzyme-Catalyzed Transformations in Biosynthetic Context

In biological systems, the transformation of Methyl 5,6-dihydroxyindoline-2-carboxylate is tightly regulated by specific enzymes. These enzymes not only accelerate the rate of reaction but also control the type of melanin (B1238610) produced.

L-dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TRP-2), is a key enzyme in the melanogenesis pathway. wikipedia.org It catalyzes the tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). wikipedia.orgnih.gov Notably, the methyl ester of L-dopachrome is also a substrate for this enzyme, which is sometimes referred to as L-dopachrome-methyl ester tautomerase. wikipedia.orgqmul.ac.uk This enzymatic conversion is significant because it channels the pathway towards the formation of DHICA-melanin, which has different properties compared to the melanin formed from the spontaneous decarboxylation product of dopachrome (B613829). nih.gov The enzyme is a zinc-containing isomerase and is stereospecific for the L-enantiomer of dopachrome. qmul.ac.uk

| Enzyme Details: L-Dopachrome Tautomerase (DCT) | |

| Systematic Name | L-dopachrome keto-enol isomerase wikipedia.orgqmul.ac.uk |

| EC Number | 5.3.3.12 wikipedia.orguniprot.org |

| Reaction | L-dopachrome ⇌ 5,6-dihydroxyindole-2-carboxylate wikipedia.orgqmul.ac.uk |

| Substrate Also Accepted | L-dopachrome methyl ester qmul.ac.uk |

| Cofactor | Zinc qmul.ac.uk |

Tyrosinase and Tyrosinase-Related Protein-1 (TRP1) are crucial enzymes in the upstream and downstream stages of melanin synthesis, respectively. While tyrosinase is responsible for the initial oxidation of tyrosine to dopaquinone, leading to the formation of dopachrome, TRP1 exhibits DHICA oxidase activity. This means TRP1 can oxidize 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a product of DCT activity. nih.gov The oxidation of DHICA by TRP1 is a key step in the polymerization process that leads to the formation of eumelanin (B1172464). In the context of this compound, while direct tyrosinase-mediated oxidation is less documented in the provided results, the interplay with the broader enzymatic cascade of melanogenesis is clear. The presence of DCT can decrease the binding of reactive melanin intermediates to proteins, suggesting a protective role for this enzymatic pathway. nih.gov

Biological Roles and Molecular Mechanisms Excluding Human Clinical Context

Receptor Agonistic Activity

G Protein-Coupled Receptor (GPR35) Agonism and Related Structure-Activity Relationships

5,6-dihydroxyindole-2-carboxylic acid (DHICA) has been identified as a moderately potent agonist for the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammation, pain, and various metabolic disorders. nih.govnih.gov In an engineered cell line (U2OS-GPR35-bla), DHICA was found to stimulate β-arrestin translocation, a key step in receptor activation, with a half-maximal effective concentration (EC₅₀) of 23.2 μM. nih.gov A similar potency was observed in a colon cancer cell line endogenously expressing GPR35. nih.gov

To understand the structural requirements for GPR35 activation, a series of DHICA analogues were synthesized and pharmacologically characterized. nih.govfigshare.com These structure-activity relationship (SAR) studies revealed that the carboxylic acid group on the indole (B1671886) ring is critical for activating GPR35. nih.gov Consequently, research has focused on modifications at other positions of the DHICA molecule. This has led to the identification of novel GPR35 agonists with improved potency or biased agonism, where the compound preferentially activates one signaling pathway over another. nih.govacs.org

Table 1: GPR35 Agonistic Activity of DHICA

| Assay Type | Cell Line | Activity | Potency (EC₅₀) | Source(s) |

|---|---|---|---|---|

| β-arrestin Translocation | U2OS (engineered) | Agonist | 23.2 μM | nih.gov |

Modulation of Cellular and Enzymatic Processes

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase, Influenza Virus RNA-dependent RNA Polymerase)

The dihydroxyindole-2-carboxylic acid scaffold has been investigated for its potential to inhibit viral enzymes. As part of a search for new HIV-1 integrase inhibitors, DHICA and a series of its derivatives were synthesized and evaluated. nih.gov These compounds were designed as conformationally constrained analogues of a known inhibitor scaffold. nih.gov In enzyme-based assays, seven of the synthesized derivatives inhibited the catalytic activities of purified HIV-1 integrase with half-maximal inhibitory concentration (IC₅₀) values below 10 μM. nih.gov The broader class of indole-2-carboxylic acid derivatives has been identified as a promising scaffold for developing potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov

There is currently no available research data from the conducted searches indicating that Methyl 5,6-dihydroxyindoline-2-carboxylate or DHICA inhibits the influenza virus RNA-dependent RNA polymerase.

Table 2: Investigated Antiviral Activity of the DHICA Scaffold

| Target Enzyme | Virus | Finding | Source(s) |

|---|

Induction of Antioxidant Enzyme Activities and Expression (e.g., Superoxide (B77818) Dismutase, Catalase)

DHICA has been shown to increase both the activity and the protein expression of key intracellular antioxidant enzymes in normal human keratinocytes. researchgate.net Treatment of these cells with DHICA resulted in a time- and dose-dependent increase in the enzymatic activities of superoxide dismutase (SOD) and catalase. researchgate.net This effect was confirmed at the protein level, where Western blot analysis showed higher expression of Cu++/Zn++SOD and catalase in keratinocytes treated with 50 μM DHICA for 24 and 48 hours. researchgate.net These findings suggest a role for DHICA in enhancing the endogenous antioxidant defenses of skin cells. researchgate.net Melanin (B1238610) pigments derived from DHICA and its methyl ester have also been noted for their antioxidant properties. nih.govmdpi.com

Table 3: Effect of DHICA on Antioxidant Enzyme Activity in Human Keratinocytes

| Enzyme | Treatment Duration | DHICA Concentration | Outcome | Source(s) |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | 24 and 48 hours | Dose-dependent | Increased enzymatic activity | researchgate.net |

| Catalase | 24 and 48 hours | Dose-dependent | Increased enzymatic activity | researchgate.net |

| Cu++/Zn++SOD | 24 and 48 hours | 50 μM | Increased protein expression | researchgate.net |

Stimulation of Lipopolysaccharide-Induced Nitric Oxide Synthase (iNOS) Production in Macrophages

In a non-clinical context, DHICA acts as a potent stimulator of nitric oxide (NO) production in murine macrophages. nih.gov Pre-incubation of J774 murine macrophages with DHICA led to a significant increase in the levels of NO produced by lipopolysaccharide (LPS)-induced nitric oxide synthase (iNOS). nih.gov This effect was concentration-dependent, reaching its maximum at a DHICA concentration of 1 µM (1 x 10⁻⁶M). nih.gov It was observed that DHICA does not affect the catalytic activity of the iNOS enzyme directly. Instead, it appears to stimulate the production of the enzyme in response to LPS, pointing to a role as a chemical messenger between melanocytes and macrophages in inflammatory responses. nih.gov

Cellular Regulatory Functions

Beyond specific enzyme modulation, DHICA exhibits broader cellular regulatory functions, particularly in epidermal cells. researchgate.net In primary cultures of human keratinocytes, DHICA was found to be an antiproliferative, protective, and anti-apoptotic endogenous messenger. researchgate.net

At micromolar concentrations, DHICA treatment led to:

A time- and dose-dependent reduction in cell proliferation without causing toxicity. researchgate.net

Enhanced expression of key markers associated with keratinocyte differentiation. This includes early markers like spinous keratins K1 and K10 and the envelope protein involucrin, as well as late markers like loricrin and filaggrin. researchgate.net

A decrease in cellular damage and apoptosis following exposure to UVA radiation. researchgate.net

These findings suggest that DHICA, a diffusible melanin precursor, participates in the cross-talk between epidermal cells, contributing to skin homeostasis beyond its role in pigmentation. researchgate.net

Stimulation of Normal Human Keratinocyte Differentiation

Research demonstrates that DHICA plays a significant role in promoting the maturation of normal human keratinocytes (NHKs). nih.gov When applied to keratinocyte cultures, DHICA induces a reduction in cell proliferation without causing toxicity and enhances the expression of key markers associated with different stages of epidermal differentiation. nih.govcapes.gov.br

At micromolar concentrations, DHICA has been shown to upregulate the expression of both early and late differentiation markers. nih.gov

Early Markers: The expression of spinous keratins K1 and K10, as well as the envelope protein involucrin, is notably increased. nih.govresearchgate.net

Late Markers: The expression of proteins crucial for the final stages of cornification, such as loricrin and filaggrin, is also enhanced. nih.govresearchgate.netresearchgate.net

This pro-differentiating effect was observed through quantitative real-time reverse transcriptase-PCR and immunofluorescence analysis, which confirmed increased mRNA transcript levels and a higher percentage of cells positive for these protein markers upon treatment with DHICA. researchgate.netresearchgate.net

Table 1: Effect of DHICA on Keratinocyte Differentiation Markers

| Differentiation Marker | Stage | Observed Effect of DHICA | Reference |

|---|---|---|---|

| Keratin 1 (K1) | Early (Spinous Layer) | Enhanced Expression | nih.govresearchgate.net |

| Keratin 10 (K10) | Early (Spinous Layer) | Enhanced Expression | nih.govresearchgate.net |

| Involucrin | Early (Spinous/Granular Layer) | Enhanced Expression | nih.govresearchgate.net |

| Loricrin | Late (Granular Layer) | Enhanced Expression | nih.govresearchgate.net |

| Filaggrin | Late (Granular Layer) | Enhanced Expression | nih.govresearchgate.net |

Transcriptional Regulation (e.g., Peroxisome Proliferator-Activated Receptor alpha (PPARα) mRNA Expression)

The molecular mechanisms underlying DHICA's influence on keratinocyte differentiation involve the regulation of specific transcription factors. Notably, DHICA has been shown to induce the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) mRNA. researchgate.net PPARα is a nuclear hormone receptor known to stimulate keratinocyte differentiation. researchgate.net

In studies, treatment of keratinocytes with DHICA for 6 hours resulted in a significant increase in PPARα mRNA levels, as measured by quantitative real-time RT-PCR. researchgate.net This suggests that the pro-differentiating effects of DHICA are, at least in part, mediated through the activation of the PPARα signaling pathway. researchgate.net

Protective Biochemical Mechanisms

Beyond its role in cell differentiation, DHICA exhibits significant protective functions within the epidermal environment, particularly against oxidative stress.

Counteracting Reactive Oxygen Species (ROS)-Induced Cellular Damage

DHICA demonstrates a remarkable ability to protect keratinocytes from cellular damage and apoptosis induced by reactive oxygen species (ROS), such as those generated by UVA radiation. nih.govresearchgate.net Pre-treatment of primary keratinocytes with DHICA before exposure to UVA radiation resulted in decreased cell damage and death. researchgate.netresearchgate.net

The protective effects of DHICA are linked to its capacity to bolster the cell's own antioxidant defenses. Research shows that DHICA treatment increases both the activity and the protein expression of key intracellular antioxidant enzymes. researchgate.net

Key Antioxidant Enzymes Upregulated by DHICA:

Superoxide Dismutase (SOD): Enzymatic activity and protein expression of Cu/Zn SOD are increased. researchgate.net

Catalase: Both enzymatic activity and protein expression are enhanced following DHICA treatment. researchgate.net

This enhancement of the cellular antioxidant system helps to mitigate the damaging effects of ROS, preserving cell viability and protecting cellular components, such as polyunsaturated fatty acids, from oxidative damage following UVA irradiation. researchgate.netresearchgate.net

Table 2: Protective Effects of DHICA against UVA-Induced Damage in Keratinocytes

| Protective Mechanism | Experimental Observation | Reference |

|---|---|---|

| Increased Cell Viability | Higher survival rate of keratinocytes after UVA exposure with DHICA pretreatment. | researchgate.netresearchgate.net |

| Reduced Apoptosis | FACS analysis shows a decrease in UVA-induced apoptosis in the presence of DHICA. | researchgate.netresearchgate.net |

| Enhanced Antioxidant Enzyme Activity | Increased enzymatic activities of Superoxide Dismutase and Catalase. | researchgate.net |

| Preservation of Lipids | Reduced degradation of polyunsaturated fatty acids post-UVA irradiation. | researchgate.netresearchgate.net |

Involvement in DNA Integrity and Repair Pathways

The relationship between DHICA and DNA integrity is complex, with the compound showing both damaging and protective capabilities depending on the context. nih.govmedchemexpress.com Studies have demonstrated that DHICA can induce single-strand breaks in plasmid DNA even without light radiation and can enhance DNA damage in human keratinocytes when combined with UVA irradiation. nih.govnih.gov This damage is mediated by reactive oxygen species, including singlet oxygen and hydroxyl radicals. nih.gov

Conversely, DHICA also exhibits protective qualities. When deoxyguanosine, a DNA nucleoside, was oxidized by hydroxyl radicals in the presence of DHICA, the formation of the oxidative lesion 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) was reduced. nih.gov However, the compound was also found to interfere with DNA repair pathways. It can interact with DNA and impede the activity of the repair enzyme formamidopyrimidine-DNA glycosylase (Fpg), reducing its ability to recognize and excise lesions by approximately 50%. nih.govresearchgate.net This dual role highlights a complex involvement in the pathways governing DNA damage and repair. nih.gov

Advanced Research Applications Excluding Human Clinical Data

Biomimetic Material Development and Pigment Science

The inherent properties of eumelanin (B1172464), such as broad-spectrum UV-visible light absorption and antioxidant capabilities, make it a highly desirable material. mdpi.comresearchgate.net However, natural eumelanin is a heterogeneous polymer, making it difficult to isolate and study. researchgate.netnih.gov This has driven research into the synthesis of well-defined, eumelanin-inspired materials using its fundamental building blocks like DHICA.

The synthesis of eumelanin-like biopolymers begins with the oxidative polymerization of 5,6-dihydroxyindole (B162784) precursors, primarily 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov While natural eumelanins are rich in DHICA units, synthetic melanins produced from the oxidation of DOPA consist mainly of DHI. mdpi.com Researchers have developed methods to synthesize DHICA and its derivatives to create model compounds that more closely mimic the structure and function of natural pigments.

A common strategy involves the elaboration of commercially available, protected precursors like ethyl 5,6-dimethoxyindole-2-carboxylate. rsc.orgnih.gov This stable scaffold allows for chemical modifications, such as halogenation followed by palladium-catalyzed coupling reactions (e.g., Suzuki coupling), to introduce various functional groups onto the indole (B1671886) core. nih.gov Subsequent removal of the protecting methyl and ethyl groups yields the desired 5,6-dihydroxyindole-2-carboxylate derivatives. nih.govmdpi.com The oxidative polymerization of these custom-synthesized monomers under controlled conditions, such as aerobic oxidation in a slightly alkaline buffer, affords melanin-like pigments. nih.govresearchgate.net These synthetic biopolymers allow for a systematic investigation of how structure, particularly the presence of the carboxylate group, influences the material's properties. mdpi.com

| Precursor Compound | Synthetic Method | Resulting Product/Application | Reference |

| 3,4-Dihydroxyphenylalanine (DOPA) | Ferricyanide Oxidation | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | nih.govnih.gov |

| Ethyl 5,6-dimethoxyindole-2-carboxylate | Halogenation and Suzuki Coupling, followed by deprotection | 3-Aryl-DHICA analogs and other DHICA-inspired small molecules | nih.gov |

| O-acetylated DHICA Amides | Oxidative polymerization in air (pH 9.0) | Melanin-like pigmented materials with good solubility | nih.govresearchgate.net |

| Methyl 5,6-dimethoxyindole-2-carboxylate | Demethylation using BBr₃ | Methyl 5,6-dihydroxyindole-2-carboxylate | mdpi.com |

This table summarizes various synthetic routes to produce eumelanin-inspired compounds from different precursors.

The primary function of melanin (B1238610) in the skin is photoprotection, and DHICA-based melanins are particularly effective in this role. They exhibit intense absorption in the UVB and UVA regions of the solar spectrum, which are most damaging to the skin, coupled with significant antioxidant activity. nih.gov These dual properties make DHICA-derived materials highly attractive for use in dermo-cosmetic formulations as multifunctional ingredients that can provide both a sunscreen effect and protection against oxidative stress. nih.govresearchgate.net

A significant challenge with natural melanins is their poor solubility, which limits their incorporation into cosmetic products. researchgate.net Research has shown that modifying the carboxylic group of DHICA can overcome this limitation. By synthesizing various carboxamides of DHICA, researchers have created pigments with markedly improved solubility in alcoholic solvents commonly used in cosmetics. nih.govresearchgate.net For example, a model eumelanin created from 5,6-dihydroxyindole-2-carboxybutanamide not only showed favorable solubility but also exhibited UVA-visible absorption even more intense than that of DHICA melanin and superior antioxidant properties. researchgate.netmdpi.com These findings underscore the potential of engineered DHICA-based pigments as advanced photoprotective agents in dermo-cosmetics. researchgate.net

| Compound/Pigment | Key Properties | Potential Dermo-Cosmetic Application | Reference |

| DHICA Melanin | Intense UVB/UVA absorption, antioxidant activity | Sunscreen, antioxidant | nih.gov |

| DHICA Carboxamide Pigments | Good solubility in alcoholic solvents, broad UV-Vis absorption | Soluble ingredient for cosmetic formulations | nih.govresearchgate.net |

| Melanin from 5,6-Dihydroxyindole-2-carboxybutanamide | Enhanced UVA absorption, marked antioxidant properties, favorable solubility | High-performance functional ingredient | researchgate.netmdpi.com |

This table compares the properties of different DHICA-based melanins for dermo-cosmetic applications.

Functional Materials for Electronics and Sensors

The unique physicochemical properties of eumelanins, including their broadband absorption, intrinsic free-radical character, and water-dependent hybrid ionic-electronic conductivity, have spurred interest in their use for bioelectronics. windows.net DHICA-based materials are being explored for integration into organic electronic devices and for the creation of novel sensors. windows.netnih.gov

Synthetic eumelanin materials are being investigated for a range of applications in organic electronics, from batteries to organic semiconductors. rsc.orgresearchgate.net The ability to synthesize eumelanin-inspired polymers from defined building blocks like DHICA is crucial for developing materials with tailored electronic properties. researchgate.net One notable application is the use of DHICA-derived melanin as a positive dopant for conducting polymer layers. Studies have shown that integrating DHICA melanin into PEDOT:PSS thin films can enhance the conductivity of the material, which is significant for the fabrication of active layers in organic electronic devices. windows.netnih.gov

The DHICA scaffold can be chemically modified to create chemoresponsive materials capable of detecting specific analytes. In one study, a novel derivative was synthesized by linking a 2-amino-6-methylbenzothiazole (B160888) chromophore to the carboxyl group of DHICA via an amide bond. windows.netnih.govunina.it This modification was designed to introduce metal chelation properties into the molecule without altering the catechol moiety required for oxidative polymerization. nih.govresearchgate.net The resulting compound demonstrated a selective and enhanced fluorescence response in the presence of zinc ions (Zn²⁺), forming a coordinate complex. windows.net This work illustrates how the DHICA platform can be used to develop decorated melanin polymers that integrate the inherent properties of eumelanin with specific sensing functionalities, opening avenues for its use in bioelectronics and biocompatible sensors. windows.net

Preclinical Evaluation of Antiviral Agents

Beyond materials science, derivatives of 5,6-dihydroxyindole-2-carboxylic acid have emerged as a scaffold of interest in the search for new antiviral drugs. nih.govmdpi.com Preclinical research has focused on synthesizing and evaluating these compounds for activity against various viruses.

In the search for new HIV-1 integrase inhibitors, a series of multimeric DHICA derivatives were synthesized. mdpi.comnih.gov This research produced hyperbranched polymers based on the DHICA structure. Preliminary results from these studies suggested that a hyperbranched architecture could be a promising structural model for developing new HIV-1 inhibitors. mdpi.com The findings indicated that these macromolecular structures might interfere with the adsorption or fusion steps of the HIV life cycle. mdpi.com

Furthermore, DHICA-related structures have been identified as potential inhibitors of other viruses. In a large-scale virtual screening, compounds similar to DHICA derivatives emerged as potential hits against the influenza virus RNA-dependent RNA polymerase (RdRp) complex, a critical enzyme for viral replication. rsc.org While this research is still in the early preclinical stage, it highlights the versatility of the 5,6-dihydroxyindole-2-carboxylate scaffold for the development of novel therapeutic agents. rsc.orgnih.gov

| DHICA Derivative | Target Virus/Enzyme | Research Finding | Reference |

| Hyperbranched DHICA Polymers | HIV-1 | Showed potential as HIV-1 inhibitors in preliminary tests. | mdpi.comnih.gov |

| DHICA-like Structures | Influenza Virus (RdRp) | Identified as potential inhibitors in a virtual screening. | rsc.org |

This table outlines the preclinical evaluation of DHICA derivatives as potential antiviral agents.

Theoretical and Computational Chemistry Studies

Quantum Mechanical and Ab Initio Investigations

Quantum mechanical and ab initio methods have been instrumental in elucidating the electronic structure, spectroscopic properties, and reactivity of DHICA and its derivatives.

First principles density functional calculations have been employed to study DHICA and its various reduced forms. arxiv.orgarxiv.orgarxiv.org These studies have shown that the carboxylation of the 5,6-dihydroxyindole (B162784) (DHI) structure to form DHICA has a significant impact on the molecule's physical properties. arxiv.orgarxiv.org Notably, the relative stabilities and the HOMO-LUMO gaps of the different redox forms are strongly affected by this carboxylation. arxiv.orgarxiv.orgarxiv.org While most biomolecules exhibit well-defined absorption peaks around 280 nm, melanins, which are polymers of DHI and DHICA, display a broad, monotonic absorption spectrum in the 1.5 to 5 eV range. arxiv.orgarxiv.org It is theorized that this is a result of the summation of a wide range of absorption frequencies in a biological environment, where dipole fluctuations and thermal effects broaden the spectrum. arxiv.org

Computationally, it has been predicted that, unlike DHI, the density of unpaired electrons in DHICA is negligibly small, which suggests a minimal Electron Spin Resonance (ESR) signal. arxiv.orgarxiv.orgarxiv.org From a photochemical standpoint, studies have shown that DHICA can act as a photosensitizer. In the presence of UVA irradiation, DHICA can induce DNA damage in human keratinocytes through a mechanism involving the generation of reactive oxygen species, primarily singlet oxygen and, to a lesser extent, hydroxyl radicals. nih.gov

Methyl 5,6-dihydroxyindoline-2-carboxylate is a primary precursor to eumelanin (B1172464), a natural biopolymer. arxiv.orgnih.gov The oxidative polymerization of DHICA and DHI results in the formation of this pigment. nih.gov The properties of DHICA-based polymers, particularly their antioxidant and photoprotective capabilities, have been a subject of extensive research. mdpi.comnih.gov DHICA melanins are typically lighter in color than DHI melanins and exhibit strong absorption in the UVB/UVA range, along with significant antioxidant activity. mdpi.comnih.gov

Quantum mechanical investigations have also shed light on the oxidation chemistry of DHICA oligomers. Studies on dimers of 5,6-dihydroxyindole have revealed that their oxidation chemistry differs significantly from that of the monomer. nih.gov The transient semiquinones and quinones formed during the oxidation of these dimers have been characterized, and theoretical analyses suggest that the oxidized forms predominantly exist as extended quinone methide tautomers. nih.gov This highlights the need for caution when extending concepts from the monomer to higher oligomers. nih.gov Research on the oxidative condensation of DHICA has identified dimeric and trimeric adducts, providing insight into the early stages of polymerization. researchgate.net

Modeling of Reaction Mechanisms (e.g., Dopachrome (B613829) Conversion, Oxidation Pathways)

Computational modeling has been crucial in deciphering the complex reaction mechanisms involving this compound. One of the key reactions studied is the tautomerization of dopachrome to DHICA, a critical step in melanin (B1238610) synthesis. nih.gov Density functional theory-based calculations have been used to propose a mechanism for this tautomerization when catalyzed by Cu(II). nih.gov The proposed mechanism involves an initial proton rearrangement from the β-carbon to the carboxylate group, followed by α-deprotonation to form DHICA. nih.gov

The oxidation pathways of DHICA are also a significant area of computational study. Human tyrosinase has been shown to function as a DHICA oxidase, converting it to indole-5,6-quinone-2-carboxylic acid, which is then incorporated into eumelanin. nih.govnih.gov The oxidative polymerization of DHI, a related compound, is proposed to proceed via the formation of DHI semiquinone radicals, which then undergo redox reactions and condensation to form oligomers and eventually the insoluble melanin pigment. nih.gov Similar oxidative coupling is expected for DHICA, with studies on its dimers indicating the formation of short-lived quinonoid species en route to the final polymer. nih.gov

Prediction of Structure-Activity Relationships

Computational approaches are increasingly used to predict the structure-activity relationships (SAR) of DHICA derivatives for various biological applications. By modifying the DHICA scaffold, researchers have developed compounds with potential antiviral and other therapeutic activities. mdpi.comnih.gov

For instance, a series of multimeric DHICA derivatives with hyperbranched structures were synthesized and investigated as potential HIV-1 integrase inhibitors. mdpi.comnih.gov The rationale is that these macromolecular structures can engage in polyvalent interactions with biological targets. mdpi.com In another study, 3-aryl-DHICA derivatives were synthesized and evaluated as agonists for the G-protein coupled receptor 35 (GPR35). rsc.org

The synthesis of various derivatives of the protected form, 5,6-dimethoxy-2-carboxylate ethyl ester (DMICE), allows for systematic exploration of SAR. rsc.org For example, the chemical shift of the indole-nitrogen proton in the 1H NMR spectra of 3-aryl DMICE derivatives is sensitive to the electronic properties of remote substituents on the aryl ring, following a Hammett relationship. rsc.org This provides a spectroscopic handle to probe electronic effects that can be correlated with biological activity. Furthermore, derivatives of related structures like 2-arylmethylaminomethyl-5,6-dihydroxychromone have been designed based on pharmacophore models and have shown selective anti-HCV activity, demonstrating the power of structure-based design. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Broader Biological System Interactions

Methyl 5,6-dihydroxyindoline-2-carboxylate, also known as DHICA, is primarily recognized for its role as a monomer in the formation of eumelanin (B1172464), the pigment responsible for brown and black coloration in humans. rsc.orgrsc.org However, its interactions within broader biological systems remain a fertile ground for investigation. Future research will likely focus on its potential roles beyond pigmentation.

Studies have shown that DHICA and its parent compound, 5,6-dihydroxyindole (B162784), can influence the activity of enzymes like tyrosinase, a key regulator of melanogenesis. nih.govnih.gov The ratio of DHICA to 5,6-dihydroxyindole (DHI) can modulate the production of dopachrome (B613829), an intermediate in the melanin (B1238610) pathway. nih.gov Specifically, a higher proportion of DHICA leads to more efficient dopachrome formation. nih.gov This suggests a complex feedback mechanism that warrants further exploration.

Moreover, the antioxidant properties of DHICA-containing melanins are noteworthy. mdpi.comresearchgate.net These melanins exhibit significant antioxidant activity, which is attributed to their less aggregated structure. researchgate.net This raises questions about the potential systemic effects of DHICA and its derivatives as antioxidants, and their ability to protect against oxidative stress-related cellular damage. Future studies could investigate the interactions of DHICA with various cellular pathways and its potential therapeutic applications in conditions associated with oxidative stress.

Development of Greener and More Efficient Synthetic Pathways

The current methods for synthesizing this compound and its derivatives can be multi-stepped and may involve the use of harsh reagents. nih.gov A significant area of future research will be the development of more environmentally friendly and efficient synthetic routes.

A key challenge is the inherent instability of DHICA, which is prone to auto-oxidation. rsc.org The development of stable intermediates, such as the commercially available 5,6-dimethoxy-2-carboxylate ethyl ester (DMICE), provides a promising scaffold for creating DHICA-inspired molecules. rsc.org Future synthetic strategies will likely focus on regioselective modifications of such stable precursors to achieve a diverse range of derivatives with high efficiency and purity. rsc.orgnih.gov

Rational Design and Synthesis of Derivatives with Targeted Bioactivities

Building upon the development of new synthetic methods, a major future direction is the rational design and synthesis of this compound derivatives with specific biological activities. By modifying the core structure, researchers aim to enhance or introduce new functionalities.

For instance, amides of DHICA have been synthesized and investigated as potential inhibitors of HIV integrase. nih.govresearchgate.net This highlights the potential of DHICA as a scaffold for developing novel therapeutic agents. Future work could involve computational modeling to predict the interactions of DHICA derivatives with various biological targets, guiding the synthesis of compounds with improved potency and selectivity.

The exploration of halogenated and aryl-substituted derivatives has also shown promise. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities. The ability to selectively introduce different functional groups at various positions on the indole (B1671886) ring opens up a vast chemical space for exploration. nih.gov

| Derivative Type | Potential Application | Key Research Focus |

| Amides | Antiviral agents (e.g., HIV integrase inhibitors) | Optimizing structure for enhanced enzyme inhibition and bioavailability. nih.govresearchgate.net |

| Halogenated Derivatives | To be determined | Investigating the impact of halogenation on biological activity and metabolic stability. nih.gov |

| Aryl-substituted Derivatives | To be determined | Exploring structure-activity relationships for various aryl substitutions. nih.gov |

Advanced Material Science Integration and Novel Device Applications

The unique properties of DHICA and its polymers are also attracting attention from the material science community. rsc.orgrsc.org The self-assembly of DHICA on surfaces and its potential use in organic electronics and bioelectronics represent exciting and largely unexplored avenues.

Studies have shown that DHICA can form self-assembled molecular networks on gold surfaces, with the structure of these networks influenced by intermolecular interactions. rsc.org This ability to form ordered structures at the nanoscale suggests potential applications in the development of novel electronic devices. The redox activity of the catechol group further adds to its potential, allowing for molecular rearrangement and tuning of material properties. rsc.org

The polymerization of DHICA and its derivatives can lead to melanin-like materials with interesting optical and electronic properties. nih.govmdpi.com Unlike the broad, featureless absorption of DHI-melanins, DHICA-melanins exhibit a distinct absorption peak in the UV region. mdpi.com This property could be harnessed for applications such as UV-protective coatings or as components in organic solar cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5,6-dihydroxyindoline-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization and esterification of substituted indole precursors. For example, refluxing 5,6-dihydroxyindole derivatives with sodium acetate and acetic acid can yield carboxylate esters . Key variables include temperature control (to avoid over-oxidation of dihydroxy groups) and stoichiometric ratios of reagents. Lower yields may result from incomplete cyclization or side reactions at the hydroxyl groups.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of HPLC (for purity assessment) and spectroscopic techniques:

- NMR : Confirm the ester group (δ ~3.8–4.0 ppm for methyl protons) and indoline backbone (aromatic protons at δ ~6.5–7.5 ppm) .

- FT-IR : Identify carbonyl stretching (~1700 cm⁻¹ for ester) and hydroxyl bands (~3200–3500 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~223.2 g/mol based on C₁₀H₉NO₄) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and oxidation due to its dihydroxy groups. Store under inert gas (e.g., argon) at –20°C in amber vials. Periodic TLC or HPLC analysis is recommended to monitor degradation (e.g., quinone formation) .

Advanced Research Questions

Q. How can regioselective functionalization of the indoline ring be achieved without compromising the dihydroxy or ester groups?

- Methodological Answer : Protect the hydroxyl groups with acid-labile silyl ethers (e.g., TBDMS) before introducing substituents. For example, electrophilic aromatic substitution at the 4-position can be achieved using iodonium salts under mild acidic conditions. Deprotection with dilute HCl restores hydroxyl groups .

Q. What strategies resolve contradictions in reported NMR data for structurally similar indoline carboxylates?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Compare data in deuterated DMSO (stabilizes hydroxyl protons) vs. CDCl₃. For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways. Cross-validate with computational methods (DFT-based chemical shift prediction) .

Q. How can reaction conditions be optimized to suppress dimerization during synthesis?

- Methodological Answer : Dimerization via phenolic coupling is a common side reaction. Strategies include:

- Dilute Reaction Conditions : Reduce intermolecular interactions.

- Radical Scavengers : Add TEMPO (0.1–1 mol%) to inhibit oxidative coupling .

- Low-Temperature Control : Maintain reactions below 10°C to slow dimerization kinetics .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the hydrolysis of the methyl ester group under physiological conditions?

- Methodological Answer : Prepare buffered solutions (pH 7.4, 37°C) and monitor ester hydrolysis via:

- UV-Vis Spectroscopy : Track absorbance changes at λ ~260 nm (ester carbonyl n→π* transition).

- LC-MS : Quantify hydrolysis product (5,6-dihydroxyindoline-2-carboxylic acid) over time. Use pseudo-first-order kinetics to calculate half-life .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across batches?

- Methodological Answer : Apply ANOVA to identify significant variables (e.g., reagent purity, temperature). Use a Box-Behnken design for response surface modeling to optimize parameters .

Safety & Compliance

Q. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.